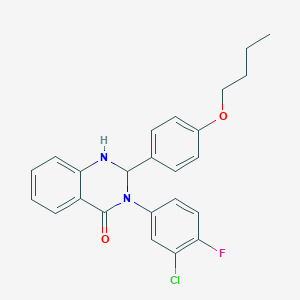
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a butoxyphenyl group, a chlorofluorophenyl group, and a tetrahydroquinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydroquinazolinone Core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Butoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the tetrahydroquinazolinone intermediate.
Introduction of the Chlorofluorophenyl Group: This step involves the use of a chlorofluorophenyl halide in a similar nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
化学反应分析
Types of Reactions
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry.
科学研究应用
2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
2-(4-METHOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but with a methoxy group instead of a butoxy group.
2-(4-ETHOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
The uniqueness of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-FLUOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and therapeutic efficacy.
属性
分子式 |
C24H22ClFN2O2 |
|---|---|
分子量 |
424.9g/mol |
IUPAC 名称 |
2-(4-butoxyphenyl)-3-(3-chloro-4-fluorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H22ClFN2O2/c1-2-3-14-30-18-11-8-16(9-12-18)23-27-22-7-5-4-6-19(22)24(29)28(23)17-10-13-21(26)20(25)15-17/h4-13,15,23,27H,2-3,14H2,1H3 |
InChI 键 |
WYBRIARTJRDHBR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















